2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2,2-difluoro-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGSAKVSPCHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride, a fluorinated β-amino acid of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Amino Acids

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[3] Incorporating fluorine into amino acids, the fundamental building blocks of proteins, can enhance metabolic stability, alter protein folding, and fine-tune binding affinities and enzyme inhibitory activity.[3][]

Among these, α,α-difluoro-β-amino acids represent a particularly valuable class of compounds. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, imparting unique conformational constraints and electronic properties. This guide focuses on this compound, detailing a robust synthetic pathway and a comprehensive analytical strategy for its unambiguous characterization.

Part 1: A Strategic Approach to Synthesis

The synthesis of α,α-difluoro-β-amino acids presents unique challenges, primarily centered on the efficient and controlled introduction of the difluoromethylene group. While various methods exist, the Reformatsky reaction stands out for its reliability and directness in forming the crucial C-C bond adjacent to the difluoro center.[5][6][7] This approach utilizes an organozinc reagent generated in situ from an α-halo-α,α-difluoroester, which then adds to an electrophilic imine.

Our chosen strategy leverages this reaction, starting from readily available precursors and culminating in the stable hydrochloride salt of the target amino acid. The hydrochloride form enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, purification, and subsequent applications.

Overall Synthetic Workflow

The synthesis is conceptualized as a three-step process: imine formation, the key Reformatsky addition, and subsequent deprotection/hydrolysis to yield the final product.

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials: Methylamine solution (40% in H₂O), Paraformaldehyde, Ethyl bromodifluoroacetate, Zinc dust (activated), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (concentrated and 2M solution).

Step 1 & 2: One-Pot Imine Formation and Reformatsky Reaction

-

Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with activated zinc dust (1.2 eq).

-

Solvent Addition: Anhydrous THF is added to the flask, and the suspension is stirred under a nitrogen atmosphere.

-

Reagent Addition: Ethyl bromodifluoroacetate (1.0 eq) is added dropwise via syringe. The mixture may require gentle heating to initiate the formation of the organozinc reagent, which is often indicated by a slight exotherm or color change.

-

Imine Generation: In a separate flask, an aqueous solution of methylamine is cautiously added to a suspension of paraformaldehyde in THF. This mixture is stirred to allow for the in-situ formation of the N-methylmethanimine. Rationale: Generating the volatile and reactive imine in situ avoids its isolation and improves reaction safety and efficiency.

-

Coupling: The freshly prepared imine solution is then added dropwise to the Reformatsky reagent at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2,2-difluoro-3-(methylamino)propanoate.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Hydrolysis: The crude ester from the previous step is dissolved in a 6M HCl solution. The mixture is heated to reflux and maintained at this temperature for several hours until TLC or LC-MS analysis confirms the complete hydrolysis of the ester. Rationale: Acidic conditions simultaneously cleave the ester to the carboxylic acid and protonate the amine, directly forming the hydrochloride salt.

-

Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is triturated with cold diethyl ether or acetone to remove any non-polar impurities.

-

Purification: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/ether or methanol/isopropanol) to afford pure this compound as a crystalline solid.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is employed, where each analysis provides a piece of the structural puzzle.

Caption: The logical workflow for analytical characterization.

Spectroscopic and Analytical Data

The following tables summarize the expected data from the primary characterization techniques.[8]

Table 1: Predicted NMR Spectroscopic Data Solvent: D₂O (Deuterium Oxide) to allow for exchange of labile protons.

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ¹H NMR | ~3.6 - 3.9 | Triplet | J(H-F) ≈ 15-20 | -CH₂ -CF₂- |

| ¹H | ¹H NMR | ~2.9 | Singlet | - | -N-CH₃ |

| ¹³C | ¹³C NMR | ~170 | Triplet | J(C-F) ≈ 25-30 | -C OOH |

| ¹³C | ¹³C NMR | ~115 | Triplet | J(C-F) ≈ 240-250 | -C F₂- |

| ¹³C | ¹³C NMR | ~50 | Triplet | J(C-F) ≈ 20-25 | -C H₂-CF₂- |

| ¹³C | ¹³C NMR | ~35 | Singlet | - | -N-C H₃ |

| ¹⁹F | ¹⁹F NMR | -110 to -120 | Triplet | J(F-H) ≈ 15-20 | -CF₂ - |

Rationale for Predictions: The gem-difluoro group strongly deshields the adjacent methylene protons and the α-carbon, shifting them downfield. The characteristic triplet splitting patterns arise from coupling between the protons/carbons and the two equivalent fluorine atoms.[9][10] The N-methyl group is expected to be a singlet. ¹⁹F NMR provides a clear diagnostic signal in a region free from other interferences.[11]

Table 2: Predicted Mass Spectrometry Data

| Technique | Mode | Predicted m/z | Assignment |

| HRMS | ESI+ | 140.0514 | [M+H]⁺ (protonated free amine, C₄H₈F₂NO₂⁺) |

| MS/MS | ESI+ | 95.0456 | [M+H - COOH]⁺ (Loss of carboxyl group) |

| MS/MS | ESI+ | 76.0248 | [M+H - COOH - F]⁺ (Subsequent loss of fluorine) |

Rationale for Predictions: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[12] The predicted fragmentation pattern involves the characteristic loss of the carboxylic acid group, a common fragmentation pathway for amino acids.[13]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid) and N-H⁺ stretch (ammonium salt) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| 1100 - 1250 | Strong | C-F stretch (symmetric and asymmetric) |

Rationale for Predictions: The IR spectrum will be dominated by a very broad absorption for the O-H and N-H⁺ stretching vibrations. A sharp, strong peak around 1730 cm⁻¹ is indicative of the carbonyl group, and strong absorptions in the fingerprint region confirm the presence of the C-F bonds.[9][14]

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of D₂O. Add a small amount of a reference standard (e.g., TSP or DSS) if quantitative analysis is required.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired for ¹³C to achieve a good signal-to-noise ratio.

2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Conclusion

This guide has outlined a logical and robust methodology for the synthesis of this compound via a key Reformatsky reaction. The comprehensive characterization plan, integrating NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unambiguous identification and purity assessment of the final product. The principles and protocols detailed herein offer a solid foundation for researchers and drug development professionals working with this important class of fluorinated amino acids.[1][2][]

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Fluorinated Amino Acids. BOC Sciences.

- Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate.

- Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health (NIH).

- Synthesis of fluorinated amino acids. Natural Product Reports (RSC Publishing).

- This compound (C4H7F2NO2). PubChem.

- Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. National Institutes of Health (NIH).

- Spectroscopic Analysis of Difluoroamine: A Technical Guide. Benchchem.

- Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications.

- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health (NIH).

-

A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). ResearchGate. Available from: [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available from: [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available from: [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available from: [Link]

-

The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Available from: [Link]

-

Propanoic acid - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Does this spectra show: propanoic acid prop-2-enal propan-1-ol 2-methylpr.. Filo. Available from: [Link]

-

Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. SciELO. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. azooptics.com [azooptics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Introduction

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride is a fluorinated β-amino acid derivative of significant interest to researchers in drug discovery and development. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, pKa, and binding affinity to protein targets.[][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its full characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile small molecule scaffold.[3]

Chemical Identity and Core Properties

This compound is the hydrochloride salt of 2,2-difluoro-3-(methylamino)propanoic acid. The presence of the gem-difluoro group at the α-carbon and the methylamino group at the β-carbon creates a unique chemical entity with distinct properties.

| Property | Value | Source |

| CAS Number | 1346597-54-3 | [][5] |

| Molecular Formula | C4H8ClF2NO2 | [][5] |

| Molecular Weight | 175.56 g/mol | [][5][6] |

| Canonical SMILES | CNCC(C(=O)O)(F)F | [3] |

| InChI | InChI=1S/C4H7F2NO2/c1-7-2-4(5,6)3(8)9/h7H,2H2,1H3,(H,8,9) | [3] |

| Physical Form | Solid |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| XlogP | -2.2 | [3] |

| Monoisotopic Mass | 139.04448 Da | [3] |

| Topological Polar Surface Area | 49.3 Ų | [7] |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent. The following section outlines detailed, field-proven methodologies for the experimental determination of key parameters for this compound.

Determination of Melting Point

The melting point is a critical indicator of purity and is essential for many aspects of pharmaceutical development.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point (if unknown, a preliminary rapid scan can be performed). The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure, crystalline solid, this range should be narrow (typically < 2 °C).

Solubility Assessment

Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation.

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Procedure: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After the incubation period, the samples are filtered (using a filter that does not bind the compound) or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding. This compound has at least two ionizable groups: the carboxylic acid and the secondary amine.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode. A reverse titration with a strong acid (e.g., 0.1 M HCl) can also be performed.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple pKa values, specialized software can be used to analyze the titration curve and determine the individual constants.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact its stability, handling, and formulation.[][8][9]

Methodology: Gravimetric Sorption Analysis (GSA)

-

Instrumentation: A dynamic vapor sorption (DVS) analyzer is used. This instrument allows for the precise control of relative humidity (RH) and temperature while continuously measuring the mass of the sample.

-

Procedure: A small, accurately weighed sample is placed in the DVS instrument. The sample is first dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved.[10] The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), and the change in mass is recorded at each step until equilibrium is reached. A desorption cycle (from 90% back to 0% RH) is then performed.

-

Data Analysis: The percentage change in mass is plotted against the RH to generate a sorption-desorption isotherm. The hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25 °C).[10][11]

Chemical Stability Evaluation

Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.

Methodology: Forced Degradation Studies

-

Stress Conditions: Solutions of the compound are exposed to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Stress: The solid compound is stored at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: The solid compound and its solution are exposed to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, aliquots are taken from the stressed samples and analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Interpretation: The percentage of degradation is calculated, and major degradation products are identified and characterized, if possible. This information helps to understand the degradation pathways and to develop a stable formulation.

Expected Spectroscopic Characteristics

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-CH₃: A signal corresponding to the methyl group protons, likely appearing as a triplet due to coupling with the adjacent -NH- proton.

-

-CH₂-: A signal for the methylene group protons, which would be expected to be a triplet due to coupling with the -NH- proton.

-

-NH-: A broad singlet or a multiplet for the amine proton. Its chemical shift and multiplicity could be concentration and solvent-dependent. The signal may disappear upon D₂O exchange.

-

-COOH: A broad singlet for the carboxylic acid proton, typically at a high chemical shift. This signal will also disappear upon D₂O exchange.

-

-

¹³C NMR: Distinct signals for the four carbon atoms. The carbon atom bonded to the two fluorine atoms (C2) will show a characteristic triplet due to one-bond C-F coupling.

-

¹⁹F NMR: A single resonance for the two equivalent fluorine atoms, which may show coupling to the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[12][13]

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (secondary amine hydrochloride): A broad band in the 2800-2400 cm⁻¹ region.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1730-1700 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1100-1000 cm⁻¹ region.

-

N-H bend: An absorption band around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI) or Electrospray Ionization (ESI): ESI in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₄H₈F₂NO₂⁺. High-resolution mass spectrometry would be used to confirm the elemental composition.

Diagrams of Experimental Workflows

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. While there is a notable absence of comprehensive, publicly available experimental data, this guide provides a robust framework for its characterization. The predicted parameters offer a starting point for experimental design, and the detailed protocols herein describe the necessary steps to fully elucidate its physicochemical profile. A thorough understanding of these properties is paramount for any future development of this promising fluorinated amino acid.

References

-

Hygroscopicity of pharmaceutical materials. PharmaInfo.net. [Online] Available at: [Link]

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

-

Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Online] Available at: [Link]

-

Hygroscopicity Measurement in Pharmaceutical Industry. (2023). Pharma Calculation. [Online] Available at: [Link]

-

This compound. PubChem. [Online] Available at: [Link]

-

3-(Methylamino)propanoic acid hydrochloride. PubChem. [Online] Available at: [Link]

- Rauf, M. A., et al. (2006). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 28(5), 433-436.

-

Sample IR spectra. University of Calgary. [Online] Available at: [Link]

-

Rauf, M. A., et al. (2006). Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Online] Available at: [Link]

- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 935-948.

- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 935-948.

- Rauf, M. A., et al. (2006). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 28(5), 433-436.

-

Sample IR spectra. University of Calgary. [Online] Available at: [Link]

-

Rauf, M. A., et al. (2006). Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Online] Available at: [Link]

-

Rauf, M. A., et al. (2006). Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Online] Available at: [Link]

Sources

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. 3-(Methylamino)propanoic acid hydrochloride | C4H10ClNO2 | CID 45791941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. labinsights.nl [labinsights.nl]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. Hygroscopicity Measurement in Pharmaceutical Industry [pharmacalculation.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Abstract

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride is a structurally intriguing synthetic β-amino acid analogue. The incorporation of a gem-difluoro group at the α-position and a methyl group on the amine introduces significant alterations to the molecule's electronic properties, metabolic stability, and conformational flexibility compared to its endogenous counterpart, β-alanine. While the specific mechanism of action for this compound is not yet elucidated in published literature, its structural features strongly suggest potential interactions with key proteins involved in β-amino acid metabolism and transport. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the molecular mechanism of this compound. We will explore two primary, plausible hypotheses—enzyme inhibition and transporter modulation—and provide detailed, field-proven experimental protocols to test these hypotheses. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to defining the compound's biological activity.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and modulated pKa values.[1][] The gem-difluoro motif (CF2) in 2,2-Difluoro-3-(methylamino)propanoic acid is particularly noteworthy. It can act as a non-hydrolyzable bioisostere of a carbonyl or ketone group, or stabilize adjacent functional groups, thereby potentially locking the molecule into a bioactive conformation or enhancing its interaction with a biological target.[3]

Structurally, the compound is an analogue of β-alanine, a naturally occurring β-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles, including intracellular pH buffering and antioxidant activity.[4][5][6] β-Alanine is also involved in neurotransmitter pathways and is catabolized by specific transaminases.[4] Given this structural mimicry, it is logical to hypothesize that this compound exerts its effects by targeting the enzymes and transporters that recognize and process endogenous β-alanine.

This guide outlines a systematic approach to de-orphanize this compound, focusing on two high-probability mechanistic pathways:

-

Hypothesis 1: Inhibition of β-Alanine Metabolizing Enzymes: The compound may act as a competitive or irreversible inhibitor of enzymes that catabolize β-alanine or utilize it as a substrate.

-

Hypothesis 2: Modulation of β-Amino Acid Transporters: The compound may compete with β-alanine and other β-amino acids for uptake into cells via specific membrane transporters.

Hypothesized Molecular Targets and Mechanisms of Action

Hypothesis 1: Enzyme Inhibition

The difluoromethyl group can render the compound a potent enzyme inhibitor. Fluorinated analogues are known to act as mechanism-based inactivators ("suicide substrates"), where the enzyme processes the inhibitor, generating a reactive species that covalently modifies the active site, leading to irreversible inhibition.[7][8][9][10]

Potential Enzyme Targets:

-

β-Alanine Catabolizing Enzymes:

-

GABA Transaminase (GABA-T): This enzyme can transaminate β-alanine to malonate semialdehyde. Inhibition could lead to altered neurotransmitter levels.[4]

-

Alanine-Glyoxylate Aminotransferase 2 (AGXT2): Also involved in β-alanine catabolism, this enzyme represents another primary target for disruption of β-alanine homeostasis.[4]

-

-

β-Alanine Anabolic Enzymes:

-

Carnosine Synthase (CARNS): This enzyme ligates β-alanine and L-histidine to form carnosine.[5] The test compound could act as a competitive inhibitor, preventing carnosine synthesis and depleting intramuscular stores.

-

The diagram below illustrates the proposed workflow to investigate enzyme inhibition.

Caption: Workflow for investigating the compound as an enzyme inhibitor.

Hypothesis 2: Modulation of Amino Acid Transporters

Amino acid analogues frequently act by competing with endogenous substrates for transport across cell membranes. Disrupting the transport of β-alanine could impact intracellular concentrations and, consequently, processes like carnosine synthesis.

Potential Transporter Targets:

-

Taurine Transporter (TauT, SLC6A6): This is a high-affinity, sodium- and chloride-dependent transporter known to be a primary carrier for β-alanine in various tissues, including the kidney and small intestine.[11][12]

-

Other Solute Carrier (SLC) Family Transporters: The SLC family is vast, and other transporters may exhibit affinity for β-amino acids. For instance, System L transporters (like LAT1) are responsible for the uptake of large neutral amino acids and are crucial for cellular signaling.[13][14][15] While typically associated with α-amino acids, cross-reactivity with a modified β-amino acid cannot be ruled out without empirical testing.

The workflow for assessing transporter modulation is outlined below.

Caption: Workflow for assessing the compound's effect on amino acid transporters.

Experimental Protocols for Target Validation

Phase 1 Protocol: Enzyme Inhibition - IC50 Determination

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of the test compound against a candidate enzyme.[16][17][18]

Objective: To quantify the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

-

Recombinant human enzyme (e.g., GABA-T, AGXT2, or CARNS)

-

Enzyme-specific substrate (e.g., GABA for GABA-T; β-alanine and L-histidine for CARNS)

-

Cofactors as required (e.g., Pyridoxal 5'-phosphate for transaminases, ATP for synthases)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

This compound (test compound)

-

96-well microplate (UV-transparent or black, depending on detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in assay buffer. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer to generate a range of concentrations spanning from ~100 µM to low nM.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following:

-

Assay Buffer

-

Test compound from the dilution series (or buffer for control wells).

-

Enzyme solution (at a final concentration that yields a linear reaction rate for at least 15-20 minutes).

-

-

Controls:

-

100% Activity Control (High Control): Contains enzyme and substrate, but no inhibitor (add buffer instead).

-

0% Activity Control (Low Control): Contains substrate, but no enzyme (add buffer instead).

-

-

Enzyme Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the test compound for 15 minutes at the optimal temperature (e.g., 37°C). This allows the compound to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the reaction by adding the substrate(s) and any required cofactors to all wells. The substrate concentration should be set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[19]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the product formation (or substrate depletion) over time (e.g., every 30 seconds for 20 minutes). The signal can be a change in absorbance or fluorescence.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

-

Normalize the velocities to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

| Hypothetical Data: Enzyme Inhibition | |

| Enzyme Target | IC50 (µM) |

| GABA Transaminase (GABA-T) | 1.2 ± 0.2 |

| AGXT2 | 25.7 ± 3.1 |

| Carnosine Synthase (CARNS) | > 100 |

Table 1: Example of a data summary table for IC50 determination. These hypothetical results would suggest that the compound is a relatively potent inhibitor of GABA-T.

Phase 2 Protocol: Cell-Based Transporter Inhibition Assay

This protocol describes a competitive uptake assay to determine if the test compound inhibits the transport of a natural substrate into cells.[20][21][22]

Objective: To measure the ability of this compound to inhibit the uptake of a labeled β-amino acid substrate.

Materials:

-

HEK293 cells stably expressing the human taurine transporter (hTauT), or a relevant cell line endogenously expressing the target transporter.

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Radiolabeled substrate: [³H]-β-alanine or [³H]-taurine.

-

Test compound: this compound.

-

Scintillation fluid and a scintillation counter.

-

24-well cell culture plates.

Methodology:

-

Cell Seeding: Seed the cells into 24-well plates at a density that results in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Compound Preparation: Prepare a serial dilution of the test compound in Uptake Buffer.

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

-

Add 200 µL of Uptake Buffer containing the various concentrations of the test compound (or buffer alone for control) to the wells. Pre-incubate for 10 minutes at 37°C.

-

Initiate the transport by adding 200 µL of Uptake Buffer containing the radiolabeled substrate (e.g., [³H]-β-alanine at a final concentration near its Km for the transporter) and the test compound (to maintain the pre-incubation concentration).

-

Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

-

Termination of Uptake:

-

Rapidly terminate the transport by aspirating the radioactive solution.

-

Immediately wash the cells three times with 1 mL of ice-cold Uptake Buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Measurement:

-

Lyse the cells in each well by adding 500 µL of 1% SDS or 0.1 N NaOH.

-

Transfer the lysate to a scintillation vial.

-

Add 4 mL of scintillation fluid, vortex, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Determine the percent inhibition of uptake for each concentration of the test compound relative to the control wells (no inhibitor).

-

Plot percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50.

-

| Hypothetical Data: Transporter Inhibition | |

| Transporter Target | IC50 (µM) |

| Taurine Transporter (TauT/SLC6A6) | 5.8 ± 0.9 |

| L-Type Amino Acid Transporter 1 (LAT1) | > 100 |

Table 2: Example of a data summary table for transporter inhibition. These hypothetical results would indicate specific and moderately potent inhibition of the TauT transporter.

Conclusion and Path Forward

This technical guide presents a robust, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By systematically evaluating its potential as both an enzyme inhibitor and a transporter modulator, researchers can build a comprehensive profile of its biological activity. The provided protocols offer a starting point for rigorous investigation, and the results from these studies will be critical in determining the compound's potential as a pharmacological tool to probe β-amino acid biology or as a lead candidate for therapeutic development. A definitive understanding of its molecular target is the foundational step toward realizing its full scientific and clinical potential.

References

-

Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Campbell, B. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Chesney, R. W., Gusowski, N., & Friedman, A. L. (1987). Development of beta-amino acid transport in the kidney. Pediatric Nephrology, 1(1), 53–59. [Link]

-

Geier, E. G., Schlessinger, A., & Sali, A. (2013). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 4, 43. [Link]

-

Zindl, C., & Traebert, M. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 709811. [Link]

-

Munck, L. K., & Munck, B. G. (1994). beta-Amino acid transport in pig small intestine in vitro by a high-affinity, chloride-dependent carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1193(1), 103–108. [Link]

-

Newsholme, P., Brennan, L., Bender, K., & Kraus, M. (2016). System-L amino acid transporters play a key role in pancreatic β-cell signalling and function. Journal of Molecular Endocrinology, 56(3), 175–187. [Link]

-

Newsholme, P., Brennan, L., Bender, K., & Kraus, M. (2016). System-L amino acid transporters play a key role in pancreatic β-cell signalling and function in. Journal of Molecular Endocrinology, 56(3), 175-187. [Link]

-

O'Hagan, D. (2012). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Helvetica Chimica Acta, 95(10), 1845-1859. [Link]

-

Hodges, J. A., & Raines, R. T. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. ACS Chemical Biology, 13(7), 1736–1748. [Link]

-

Zhang, Y., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 14, 1169408. [Link]

-

Wishart, D. S. (n.d.). beta-Alanine Metabolism. PathWhiz. Retrieved from [Link]

-

Derave, W., Everaert, I., Beeckman, S., & Baguet, A. (2010). Muscle Carnosine Metabolism and β-Alanine Supplementation in Relation to Exercise and Training. Sports Medicine, 40(3), 247–263. [Link]

-

Bruns, K., & O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1845-1859. [Link]

-

Zhang, Y., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

-

Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link]

-

Khan, F., & Ahmad, S. (2020). Enzyme assay techniques and protocols. ResearchGate. [Link]

-

WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

-

Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine Sulfhydrylase by Fluoroalanine Derivatives. Scientific Reports, 8(1), 14292. [Link]

-

Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Scientific Reports, 8(1), 14292. [Link]

-

Newsholme, P., Brennan, L., Bender, K., & Kraus, M. (2016). System-L amino acid transporters play a key role in pancreatic beta-cell signalling and function. RMIT Research Repository. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

Saldinger, J., et al. (2012). Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs. Journal of the American Chemical Society, 134(29), 12188–12195. [Link]

-

Liang, R., et al. (2002). Identification and characterization of an amino acid transporter expressed differentially in liver. Journal of Biological Chemistry, 277(41), 38290–38297. [Link]

-

Silverman, R. B., & Helmholtz, L. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 131(11), 1171–1187. [Link]

-

Creative Biostructure. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Biostructure. Retrieved from [Link]

-

Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of beta-amino acid transport in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beta-Amino acid transport in pig small intestine in vitro by a high-affinity, chloride-dependent carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. System-L amino acid transporters play a key role in pancreatic β-cell signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jme.bioscientifica.com [jme.bioscientifica.com]

- 15. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

"in vitro stability of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride"

An In-Depth Technical Guide to the In Vitro Stability of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Foreword: A Proactive Approach to Stability Profiling

In the landscape of drug discovery and development, understanding the inherent stability of a new chemical entity (NCE) is not merely a regulatory formality but a cornerstone of a successful development program. For novel compounds such as this compound, a fluorinated amino acid derivative, a proactive and mechanistically driven approach to in vitro stability assessment is paramount. The presence of fluorine atoms can significantly modulate a molecule's metabolic and chemical stability, often enhancing resistance to enzymatic degradation.[1][] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the in vitro stability of this compound. It moves beyond rote protocol execution to foster a deeper understanding of the "why" behind the experimental design, ensuring the generation of robust and interpretable data.

The Significance of In Vitro Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[3] In vitro stability assays serve as a critical early-warning system, providing essential insights into a compound's likely fate in the body.[4][5] These studies are instrumental in:

-

Predicting In Vivo Half-Life and Clearance: Data from in vitro metabolic stability assays, particularly the determination of intrinsic clearance (CLint), are fundamental inputs for pharmacokinetic modeling to predict a drug's half-life and bioavailability.[3][6]

-

Informing Candidate Selection: By comparing the stability profiles of multiple lead compounds, researchers can prioritize those with more favorable pharmacokinetic characteristics, optimizing the allocation of resources.

-

Identifying Potential Drug-Drug Interactions: Understanding which enzymes are responsible for a compound's metabolism can help predict potential interactions with co-administered drugs.[6]

-

Guiding Formulation Development: Knowledge of a compound's susceptibility to degradation under various conditions (e.g., pH, light) is crucial for developing a stable and effective drug product.[7]

Anticipated Degradation Pathways: A Mechanistic Perspective

While specific experimental data for this compound is not yet publicly available, we can hypothesize potential degradation pathways based on its structure and the known behavior of similar molecules.

Chemical Degradation

Forced degradation studies, which subject the compound to conditions more severe than those it would typically encounter, are essential for elucidating its intrinsic chemical stability.[7][8]

-

Hydrolysis: The ester and amide linkages common in many drugs are susceptible to hydrolysis. While this compound lacks these, the influence of pH on the overall structure should be evaluated.

-

Oxidation: The methylamino group could be susceptible to oxidation. Studies using agents like hydrogen peroxide can reveal this potential liability.[7]

-

Photodegradation: Exposure to light can induce degradation in some molecules. Photostability studies are a standard component of forced degradation testing.

Enzymatic Degradation

The liver is the primary site of drug metabolism, facilitated by a host of enzymes.[4][5]

-

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[9] The methylamino group may be a target for N-dealkylation.

-

Phase II Metabolism: This involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.[9]

-

Proteolytic Degradation: As a non-natural amino acid, it is anticipated that this compound will exhibit some resistance to proteolytic enzymes.[1][] However, the extent of this resistance needs to be experimentally determined.

The following diagram illustrates the overarching workflow for assessing the in vitro stability of a novel compound.

Caption: Workflow for in vitro stability assessment.

Experimental Protocols

The following protocols are designed to provide a robust assessment of the in vitro stability of this compound.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for accurate stability testing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[6]

Protocol:

-

Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy for selected reaction monitoring (SRM).

-

Chromatographic Method Development: Develop a reversed-phase liquid chromatography method that provides good peak shape and retention for the parent compound. The method should be capable of separating the parent compound from any potential degradants.

-

Forced Degradation for Method Validation: Subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradants.[7] Analyze the stressed samples to ensure that the analytical method can resolve the parent peak from all major degradation product peaks.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification.[10][11][12]

Chemical Stability (Forced Degradation) Studies

These studies are designed to identify the degradation pathways and intrinsic stability of the drug substance.[7][8]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C.

-

Photodegradation: Expose the compound in solution and as a solid to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using the validated stability-indicating LC-MS/MS method to determine the percentage of the compound remaining.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Metabolic Stability in Liver Microsomes

This assay is a high-throughput method to assess Phase I metabolic stability and determine intrinsic clearance.[4][6]

Protocol:

-

Reagents: Human liver microsomes, NADPH regenerating system, and the test compound.

-

Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence and absence of NADPH at 37°C.

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of the curve is the degradation rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Metabolic Stability in Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes and provide a more comprehensive assessment of metabolic stability.[3][4]

Protocol:

-

Reagents: Cryopreserved human hepatocytes, appropriate cell culture medium, and the test compound.

-

Incubation: Incubate the test compound with a suspension of hepatocytes at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching and Sample Processing: Similar to the microsomal stability assay.

-

LC-MS/MS Analysis: Quantify the remaining parent compound.

-

Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal assay.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Incubation Time (hours) | % Compound Remaining | Major Degradants Observed |

| 0.1 M HCl | 24 | ||

| 0.1 M NaOH | 24 | ||

| 3% H₂O₂ | 24 | ||

| Heat (80°C) | 24 | ||

| Light (ICH Q1B) | 24 |

Table 2: Summary of Metabolic Stability Parameters

| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

| Human Liver Microsomes | ||

| Human Hepatocytes |

Conclusion and Future Directions

The in vitro stability profile of this compound will be a critical determinant of its potential as a drug candidate. The protocols outlined in this guide provide a comprehensive framework for a thorough evaluation. Based on the initial findings, further studies may be warranted, including:

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for its metabolism.

-

Metabolite Identification: To characterize the structure of major metabolites.

-

Stability in Other Biological Matrices: Evaluation of stability in plasma, blood, and intestinal fluid can provide a more complete picture of the compound's disposition.[3][4]

By adopting a mechanistically driven and systematic approach to in vitro stability assessment, researchers can make informed decisions and increase the probability of success in the challenging journey of drug development.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, November 5). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Retrieved from [Link]

-

Asante, V., & Mortier, J. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from [Link]

-

Analytical Method Summaries. (2021, May 24). Retrieved from [Link]

-

Environmental Science & Technology. (2023, June 21). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved from [Link]

-

Redica Systems. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. nuvisan.com [nuvisan.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. insider.thefdagroup.com [insider.thefdagroup.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

An In-Depth Technical Guide to 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride: A Versatile Fluorinated β-Amino Acid Scaffold

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse repertoire of fluorinated building blocks, gem-difluoro-β-amino acids represent a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride (CAS Number: 1346597-54-3), a structurally intriguing fluorinated β-amino acid analog. This document will delve into its chemical properties, a plausible and detailed synthetic route, analytical characterization, and explore its potential applications in pharmaceutical research and development, including its prospective role as an enzymatic inhibitor or a modulator of peptide conformation, and its potential as a scaffold for developing novel PET imaging agents.

Introduction: The Significance of Fluorine in Amino Acid Chemistry

The introduction of fluorine into amino acids can profoundly influence their biological activity. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, can alter the pKa of nearby functional groups, induce favorable conformational changes through stereoelectronic effects, and block metabolic degradation at the site of fluorination.[1][2] These modifications can lead to enhanced binding affinity, improved metabolic stability, and increased bioavailability of parent molecules.[3]

Gem-difluorinated compounds, in particular, are of special interest. The difluoromethylene group (CF2) can act as a bioisostere for a carbonyl group or an ether linkage, and its strong dipole moment can influence intermolecular interactions.[4] this compound, as a gem-difluoro-β-amino acid, presents a unique scaffold for the design of novel therapeutic agents and diagnostic tools.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1346597-54-3 | [5] |

| Molecular Formula | C4H8ClF2NO2 | [5] |

| Molecular Weight | 175.56 g/mol | [6] |

| Appearance | Crystalline powder (predicted) | [7] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| Storage | Recommended storage at 2-8 °C in a dry, well-ventilated area. | [8] |

Synthesis of this compound: A Plausible Synthetic Approach

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from commercially available reagents:

Sources

- 1. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hbni.ac.in [hbni.ac.in]

- 5. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. peptide.com [peptide.com]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride (CAS No. 1346597-54-3). While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes foundational chemical principles, data from analogous fluorinated β-amino acids, and theoretical predictions to elucidate its structural and physicochemical properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the molecule's conformation, electronic characteristics, and potential for further development.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Fluorinated amino acids, in particular, serve as valuable building blocks for peptides and small molecule drugs, offering unique conformational constraints and electronic properties.[1] The compound this compound belongs to the class of β-amino acids, which are known to be constituents of various natural products and are utilized in the synthesis of peptidomimetics with increased resistance to metabolic degradation.[3][4] The presence of a gem-difluoro group at the α-position to the carboxylic acid is anticipated to significantly influence the molecule's acidity, conformation, and interactions with biological targets.

Chemical Identity and Physicochemical Properties

This compound is a synthetic amino acid derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1346597-54-3 | [5][6][7][8][9] |

| Molecular Formula | C₄H₈ClF₂NO₂ | [7][8][9] |

| Molecular Weight | 175.56 g/mol | [7][9] |

| Canonical SMILES | CNCC(C(=O)O)(F)F.Cl | |

| InChI Key | IXLWKIRZYZPTLF-UHFFFAOYSA-N | |

| Physical Form | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in water and polar protic solvents. | General knowledge of hydrochlorides |

Elucidation of the Molecular Structure

Due to the absence of published crystallographic data for this compound, its three-dimensional structure is predicted based on fundamental principles of organic chemistry and analogies with related compounds.

Connectivity and Functional Groups

The molecular structure consists of a three-carbon propanoic acid backbone. Key features include:

-

A carboxylic acid group (-COOH) at one terminus.

-

A gem-difluoro group (-CF₂-) at the C2 position (α-carbon).

-

A methylamino group (-NHCH₃) at the C3 position (β-carbon).

-

The molecule is supplied as a hydrochloride salt , indicating that the methylamino group is protonated (-NH₂⁺CH₃).

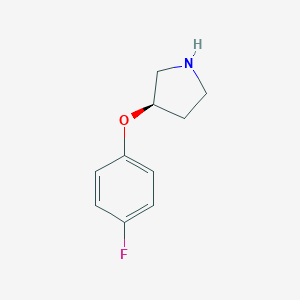

Figure 1: 2D representation of this compound.

Stereochemistry and Conformation

The C2 carbon, bonded to two fluorine atoms, is not a stereocenter. Therefore, this molecule is achiral.

The conformational flexibility of the molecule will be influenced by several factors:

-

Gauche Effect: The presence of electronegative fluorine atoms on the C2 carbon can favor a gauche conformation around the C2-C3 bond.

-

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the protonated amine and one of the fluorine atoms or the carbonyl oxygen. This would influence the preferred conformation.

-

Steric Hindrance: The methyl group on the nitrogen will create some steric bulk, influencing the rotational barrier around the C3-N bond.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-NH₂⁺CH₃: A broad singlet or multiplet, with its chemical shift and multiplicity dependent on the solvent and the rate of proton exchange.

-

-CH₂-: A triplet or more complex multiplet due to coupling with the adjacent -NH₂⁺- protons and potentially long-range coupling with the fluorine atoms.

-

-CH₃: A singlet or doublet depending on the coupling with the amine protons.

-

-COOH: A broad singlet, typically in the downfield region (10-13 ppm), although its observation can be solvent-dependent.

-

-

¹³C NMR:

-

-COOH: Expected in the range of 165-185 ppm.

-

-CF₂-: A triplet due to one-bond coupling with the two fluorine atoms, expected to be significantly downfield.

-

-CH₂-: A triplet due to coupling with the adjacent fluorine atoms.

-

-CH₃: A singlet in the upfield region.

-

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the two protons on the adjacent C3 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a molecule.[10][11][12]

-

Electrospray Ionization (ESI): In positive ion mode, the most prominent ion would be the molecular ion [M+H]⁺, corresponding to the protonated form of the free base.

-

Fragmentation Pattern: Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules such as H₂O, CO, and CO₂. Fragmentation of the carbon-carbon backbone is also expected.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule.[13][14]

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Ammonium): A broad band in the region of 2800-3200 cm⁻¹, potentially overlapping with the O-H stretch.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Synthesis and Reactivity

Retrosynthetic Analysis and Potential Synthetic Routes

While a specific synthesis for this molecule is not published, a plausible retrosynthetic approach would involve the formation of the C2-C3 bond.

Figure 2: A possible retrosynthetic pathway.

A potential forward synthesis could involve the reaction of a 2,2-difluoro-3-halopropanoate with methylamine. Alternatively, a Mannich-type reaction with a difluoroacetate derivative, formaldehyde, and methylamine could be envisioned. A practical synthesis of the related 2,2-difluoro-3-amino-propanoic acid has been reported via a Reformatsky reaction.[4][5]

Chemical Reactivity

-

The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation.

-

The secondary amine is nucleophilic (in its free base form) and can be further alkylated or acylated.

-

The C-F bonds are generally stable, but the gem-difluoro group can influence the reactivity of the adjacent carbonyl group.

Potential Applications in Drug Development

Derivatives of β-alanine have been investigated for various therapeutic applications, including as glucagon receptor antagonists and antimicrobial agents.[2][15] The introduction of the gem-difluoro moiety in this compound could offer several advantages in a drug discovery context:

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation.

-

Conformational Rigidity: The fluorine atoms can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity for a biological target.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the carboxylic acid and the amine, which can affect the molecule's ionization state at physiological pH and its ability to cross cell membranes.

Conclusion

This compound is a fascinating building block for medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a robust theoretical framework for understanding its molecular structure and properties. The unique combination of a β-amino acid scaffold with a gem-difluoro group makes it a promising candidate for incorporation into novel therapeutic agents. Further experimental investigation into its synthesis, conformational preferences, and biological activity is highly warranted.

References

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

molecularinfo.com. (n.d.). C10H12FNO|Cas number 1346597-54-3|this compound. Retrieved from [Link]

-

Allbio pharm Co., Ltd. (2021). 2,2-DIFLUORO-3-(METHYLAMINO)PROPANOIC ACID HCL. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

-

D-CHAB. (n.d.). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

ResearchGate. (n.d.). Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ). Retrieved from [Link]

- Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128.

-

Chem-Impex. (n.d.). 2-Fluoro-b-alanine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2003). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

PubMed. (2010). Overview of peptide and protein analysis by mass spectrometry. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

-

Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. molecularinfo.com [molecularinfo.com]

- 7. chemscene.com [chemscene.com]

- 8. 2,2-DIFLUORO-3-(METHYLAMINO)PROPANOIC ACID HCL [allbiopharm.com]

- 9. This compound [cymitquimica.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 13. researchgate.net [researchgate.net]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Untapped Potential of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride: A Technical Guide for Drug Discovery

Abstract

While direct literature on 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride is not currently available, its structural motifs—a gem-difluorinated beta-amino acid core—position it as a compound of significant interest for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the scientific rationale, potential synthetic routes, and prospective applications for this molecule. By synthesizing data from analogous compounds, this paper serves as a foundational resource for researchers and drug development professionals seeking to explore this promising, yet uncharted, chemical space. We will delve into the strategic advantages conferred by the gem-difluoro group, propose detailed synthetic protocols, and outline a logical workflow for its biological evaluation, thereby providing a roadmap for its investigation as a novel therapeutic agent.

Introduction: The Rationale for Fluorination in Amino Acid Scaffolds